N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . This compound has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods typically involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve nucleophilic attack, annulation, and aromatization processes . These reactions are often carried out under simple conditions and are metal-free .Scientific Research Applications
Synthesis and Optical Properties
The compound N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide, related to the field of organic chemistry, has applications in the synthesis of various derivatives with potential optical properties. For instance, N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes, prepared from reactions involving similar compounds, have been converted to 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes. These derivatives, through palladium-catalyzed intramolecular cyclization, led to the creation of 2-functionally substituted thieno[3,2-c]quinoline derivatives. The optical properties of these compounds, including moderate to high fluorescence quantum yields (ranging from 0.15 to 0.87), suggest their potential application as invisible ink dyes, indicating the versatility of the compound in creating materials with unique optical characteristics (Bogza et al., 2018).
Catalytic Applications
The compound's structure, closely related to carboxamides, has been explored in the context of catalysis, specifically in the platinum-catalyzed intermolecular hydroamination of unactivated olefins. This involves the reaction of benzamide with a catalytic mixture to achieve high yields of N-ethylbenzamide, showcasing the compound's utility in facilitating chemical transformations (Wang and Widenhoefer, 2004).
Anti-inflammatory and Analgesic Applications
In the realm of medicinal chemistry, derivatives of thiophene carboxamides have shown promising anti-inflammatory and analgesic activities. Specifically, derivatives such as 5-substituted benzo[b]thiophene have been synthesized and evaluated for their anti-inflammatory properties, highlighting the therapeutic potential of compounds synthesized from this compound (Radwan et al., 2009).
Antimicrobial Activity
The antimicrobial activity of Schiff bases derived from similar thiophene carboxamides has been explored, indicating the compound's relevance in synthesizing new antimicrobial agents. The synthesized Schiff bases exhibit significant activity, demonstrating the compound's utility in the development of new therapeutic agents (Arora et al., 2012).
Anticancer Activity
Research into thiophene derivatives, closely related to this compound, has unveiled potential anticancer activities. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and demonstrated inhibitory activity against various cancer cell lines, further exemplifying the compound's potential in cancer research (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYYFVZORGIOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.